molecular formula C10H8O2 B3051909 1-Benzoxepin-3(2H)-one CAS No. 369376-68-1

1-Benzoxepin-3(2H)-one

Cat. No.: B3051909
CAS No.: 369376-68-1
M. Wt: 160.17 g/mol
InChI Key: AUXWDVCAVGNSQH-UHFFFAOYSA-N
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Description

1-Benzoxepin-3(2H)-one is an oxygen-containing bicyclic molecule consisting of an oxepin ring fused to a benzene ring. This compound is one of the three isomers of benzoxepin, with the oxygen atom positioned closest to the benzene ring. It is found in the skeleton of several fungal metabolites .

Scientific Research Applications

1-Benzoxepin-3(2H)-one has several scientific research applications:

Future Directions

The future directions for the study and application of 1-Benzoxepin-3(2H)-one are not explicitly mentioned in the retrieved sources. Given its presence in several fungal metabolites , it may have potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoxepin-3(2H)-one can be synthesized through various methods. One common approach involves the O-acetylation of 2,3-dihydro-1-benzoxepin-3-ones using acetic anhydride in the presence of a base such as pyridine, triethylamine, or sodium acetate . Another method includes O-methylation by reacting 4-phenyl-1-benzoxepin-3-(2H)-ones with potassium tert-butoxide and methyl fluorosulfonate at low temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes apply. These typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzoxepin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: Substitution reactions, such as O-methylation and O-acetylation, are common for this compound.

Comparison with Similar Compounds

1-Benzoxepin-3(2H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which influences its chemical reactivity and biological activity. Its position of the oxygen atom in the oxepin ring makes it distinct from its isomers and other related compounds.

Properties

IUPAC Name

1-benzoxepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXWDVCAVGNSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460434
Record name 1-Benzoxepin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369376-68-1
Record name 1-Benzoxepin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4×28.5 mg (0.55 mmol) of sodium periodate are added in four equal portions over 30 minutes to 106 mg (0.55 mmol) of 3-(hydroxymethyl)-2,3-dihydro-1-benzoxepin-3-ol, prepared according to example 24, in solution in 3 ml of a 3/7 dioxane/water mixture. After stirring at ambient temperature for 2 hours, the medium is filtered through celite and the solid is discarded. After the usual extracting and washing treatments, purification by chromatography on silica gel (dichloromethane) provides 61 mg (70%) of 1-benzoxepin-3(2H)-one; 1H NMR (300 MHz, CDCl3): 7.45–7.35 (m, 2H), 7.15–7.25 (m, 3H), 6.38 (d, J=8.7 Hz, 1H), 4.55 (s, 2H).
Quantity
28.5 mg
Type
reactant
Reaction Step One
Name
3-(hydroxymethyl)-2,3-dihydro-1-benzoxepin-3-ol
Quantity
0.55 mmol
Type
reactant
Reaction Step One
[Compound]
Name
3/7
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to 1-benzoxepin-3(2H)-one derivatives?

A: 1-Benzoxepin-3(2H)-ones can be synthesized through various methods. One common approach involves using 2,3-dihydro-1-benzoxepin-3-ones as precursors. For example, 4-phenyl-2,3-dihydro-1-benzoxepin-3-ones can be alkylated or acetylated to yield the corresponding this compound derivatives []. Another method utilizes the hydrogenolytic cleavage of isoxazole rings in specifically designed benzoxepinoisoxazolone derivatives to obtain 5-aryl-4,5-dihydro[1]benzoxepin-3(2H)-ones [].

Q2: How does the structure of the 7-membered ring in this compound derivatives affect their properties?

A: Research suggests a correlation between the conformation of the seven-membered ring in this compound derivatives and their odor profiles []. While specific details about the structural-property relationships weren't elaborated upon in the provided abstract, it highlights the importance of the seven-membered ring conformation in influencing the overall characteristics of these compounds.

Q3: What are some reactions that 2,3-dihydro-1-benzoxepin-3-one can undergo?

A: 2,3-dihydro-1-benzoxepin-3-one can be O-acetylated under specific reaction conditions []. Additionally, it can be converted into 2,3,4,5-tetrahydro-1-benzoxepin-3-amines and other related compounds []. These examples demonstrate the reactivity of the carbonyl group and the potential for further derivatization of the core structure.

Q4: Are there any challenges associated with the synthesis of certain derivatives of this compound?

A: Yes, difficulties can arise when synthesizing specific derivatives. For instance, attempts to N-alkylate 2,3-dihydro-1,5-benzoxazepin-4(5H)-one, a related compound, often lead to ring cleavage and the formation of acrylamide instead of the desired N-alkylated product []. This highlights the need for carefully designed synthetic strategies when modifying these structures.

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